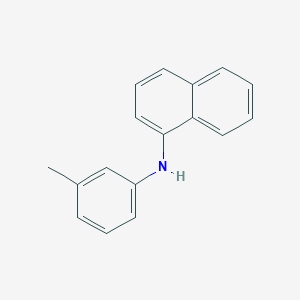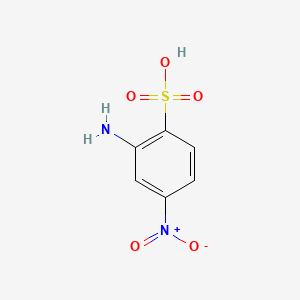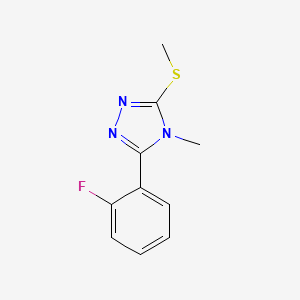
3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group, a methyl group, and a methylthio group
Vorbereitungsmethoden
The synthesis of 3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the desired product . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles .
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties .
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole include other triazole derivatives with different substituents. For example:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a triazole ring and different substituents, which can lead to different chemical and biological properties.
Fluorinated Thiophenes: These compounds have a thiophene ring with fluorine substituents, which can affect their electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
116850-50-1 |
|---|---|
Molekularformel |
C10H10FN3S |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3S/c1-14-9(12-13-10(14)15-2)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI-Schlüssel |
UJWIBWHLVITCSR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SC)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
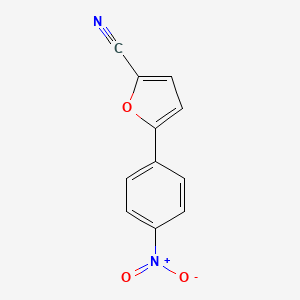
![Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8800785.png)
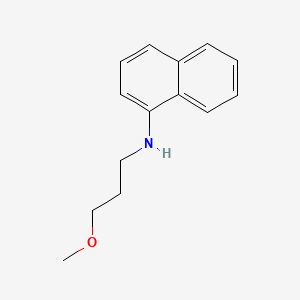
![(2-Methylbenzo[d]thiazol-7-yl)methanol](/img/structure/B8800795.png)

![5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine](/img/structure/B8800806.png)


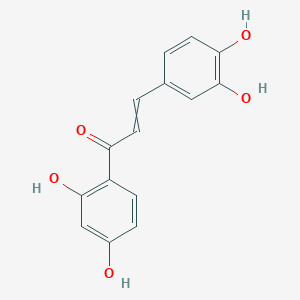
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/structure/B8800835.png)

![tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate](/img/structure/B8800852.png)
